molecular formula C22H20N2OS2 B4272207 4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione

4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione

Cat. No.: B4272207
M. Wt: 392.5 g/mol
InChI Key: ITSOSNORAZXKSE-UHFFFAOYSA-N
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Description

4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thieno and pyrimidine rings in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione typically involves multi-step organic reactions. One common method involves the reaction of 2-mercapto-6-phenylpyrimidine-4-carboxylate with appropriate reagents to introduce the thieno ring and the phenylbutyl group . The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidines and pyrimidine derivatives such as:

Uniqueness

What sets 4-hydroxy-6-phenyl-3-(4-phenylbutyl)thieno[2,3-d]pyrimidine-2-thione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenylbutyl group and the thieno ring enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-phenyl-3-(4-phenylbutyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS2/c25-21-18-15-19(17-12-5-2-6-13-17)27-20(18)23-22(26)24(21)14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13,15H,7-8,11,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSOSNORAZXKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCN2C(=O)C3=C(NC2=S)SC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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